Cadambine

描述

属性

IUPAC Name |

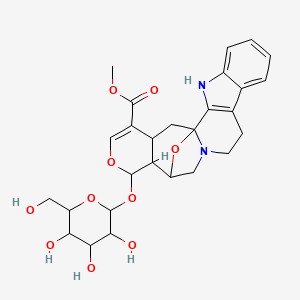

methyl 17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRROYYXOBYCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Natural Occurrence of Cadambine: A Technical Guide

Cadambine, a prominent monoterpenoid gluco-indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its discovery, primary natural sources, structural elucidation, and biosynthetic origins. The document further details the experimental protocols for its isolation and biological evaluation, presenting quantitative data in a structured format for researchers, scientists, and drug development professionals.

Discovery and Isolation

This compound was first isolated from the bark of Adina cordifolia. Its structure as a glycosidic monoterpenoid indole (B1671886) alkaloid was subsequently confirmed through comprehensive spectroscopic analysis, primarily high-field proton and 13C-nuclear magnetic resonance (NMR) spectral data.[1][2] Since its initial discovery, this compound and its derivatives, including 3α-dihydrothis compound, 3β-isodihydrothis compound, and this compound acid, have been identified in several other plant species.[3][4] The isolation of a related new indole alkaloid, anthocephaline, alongside this compound from Anthocephalus cadamba has further enriched the chemical diversity of this class of compounds.[4][5]

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rubiaceae family. The primary and most studied source is Neolamarckia cadamba, commonly known as the Kadamba tree, where the alkaloid is present in the leaves and bark.[6][7]

| Plant Species | Part of Plant | Family | Reference |

| Neolamarckia cadamba (syn. Anthocephalus cadamba, Anthocephalus chinensis) | Leaves, Bark, Stem Bark | Rubiaceae | [1][4][7] |

| Nauclea cadamba | Not specified | Rubiaceae | [8] |

| Adina cordifolia | Bark | Rubiaceae | [2] |

| Nauclea diderrichii | Not specified | Rubiaceae | [9] |

| Uncaria rhynchophylla | Hook-bearing branch | Rubiaceae | [4] |

Structural Elucidation

The structural determination of this compound has been accomplished through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while extensive 1D and 2D NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.

Table 2: Spectroscopic Data for this compound

| Data Type | Parameters | Observed Values | Reference |

| Mass Spectrometry (LC-MS) | Precursor Type | [M+H]⁺ | [10] |

| Precursor m/z | 545.211 | [10] | |

| Top 5 Peaks (m/z and relative intensity) | 384.166473 (100), 227.121460 (83.04), 546.217773 (68.08), 228.124969 (66.80), 383.164124 (55.30) | [10] | |

| ¹H-NMR | Key Chemical Shifts (δ ppm) | Data not explicitly provided in search results | [1][11] |

| ¹³C-NMR | Key Chemical Shifts (δ ppm) | Data not explicitly provided in search results | [1][11] |

| Circular Dichroism (CD) | Cotton Effect | Negative | [2][12] |

| Specific Rotation ([α]D) | Value | -140.3° | [2] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the indole alkaloid precursor, tryptamine (B22526), and the terpenoid pathway, which produces secologanin (B1681713). The key step is the condensation of tryptamine and secologanin to form 3-α-strictosidine, the central precursor for a vast array of monoterpenoid indole alkaloids, including this compound.[6]

Experimental Protocols

Isolation and Purification of this compound from N. cadamba Leaves

This protocol represents a generalized procedure based on common phytochemical extraction techniques.

-

Drying and Pulverization: Air-dry fresh leaves of Neolamarckia cadamba in the shade. Once fully dried, pulverize the leaves into a coarse powder using a mechanical grinder.

-

Extraction: Macerate the powdered leaf material with methanol (B129727) (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the extract.

-

Chromatographic Separation: Subject the ethyl acetate or n-butanol fraction, which typically contains the alkaloids, to column chromatography over silica (B1680970) gel.

-

Gradient Elution: Elute the column with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent for alkaloids.

-

Final Purification: Pool similar fractions and subject them to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol is adapted from studies evaluating the anti-inflammatory effects of N. cadamba extracts and their constituents.[3]

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Aspirin, 200 mg/kg), and test groups receiving different doses of this compound (e.g., 50 and 100 mg/kg) via oral gavage.

-

Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by Dunnett's test, to determine significant differences between the treated and control groups.

Biological and Pharmacological Activities

This compound and its related compounds have demonstrated a range of biological activities. Notably, this compound acid has shown potent antileishmanial activity, while 3β-dihydrothis compound has exhibited significant in vivo anti-inflammatory and analgesic effects.[3][9]

Table 3: Reported Biological Activities of this compound and Derivatives

| Compound | Activity | Assay | Result | Reference |

| This compound | Anticancer | Human colorectal (HCT116) and hepatocellular (HepG2) cell lines | Active constituent | [4] |

| DNA Topoisomerase IB Inhibitor | Leishmania donovani DNA topoisomerase IB inhibition | Potent inhibitor | [4][5] | |

| This compound Acid | Antileishmanial | Leishmania infantum intracellular amastigote form | IC₅₀ = 1 µM | [9] |

| Immunomodulatory | NO production in human macrophages | Induced NO production | [9] | |

| 3β-Dihydrothis compound | Anti-inflammatory | Carrageenan-induced paw edema in vivo | Significantly relieved edema at 100 mg/kg | [3][13] |

| Analgesic | Acetic acid-stimulated writhing in vivo | Decreased number of writhing at 100 mg/kg | [3][13] |

Conclusion

This compound stands out as a significant natural product with a well-defined chemical structure and a biosynthetic pathway rooted in fundamental plant metabolism. Its presence in several medicinal plants, particularly Neolamarckia cadamba, underscores the ethnopharmacological importance of these species. The established protocols for its isolation and the compelling data on its biological activities, especially its anti-inflammatory and antileishmanial potential, position this compound and its derivatives as promising lead compounds for future drug discovery and development endeavors. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. thaiscience.info [thaiscience.info]

- 3. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of Alkaloids from Nauclea cadamba

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating alkaloids from Nauclea cadamba (Kadam), a plant with significant medicinal potential. The guide details experimental protocols, summarizes quantitative data, and visualizes key processes to support research and development in natural product chemistry and drug discovery. The indole (B1671886) alkaloids from Nauclea cadamba have garnered interest for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.

Data Presentation: Quantitative Analysis of Alkaloid Isolation

The isolation of alkaloids from Nauclea cadamba involves a series of extraction and purification steps, with yields varying depending on the plant part, solvent system, and chromatographic technique employed. The following tables summarize the quantitative data extracted from various studies.

| Plant Part | Extraction Solvent(s) | Alkaloid Isolated | Starting Material (kg) | Crude Extract (g) | Final Yield (mg) | Reference |

| Bark | Hexane (B92381), Dichloromethane (B109758) | (+)-Neocadambine A | 1.8 | 17.5 (DCM) | 4.9 | [1] |

| Bark | Hexane, Dichloromethane | (-)-Nauclederine | 1.8 | 17.5 (DCM) | 7.7 | [1] |

| Leaves | Not Specified | 3β-isodihydrothis compound | Not Specified | Not Specified | 69.6 | [2] |

| Bark | Not Specified | 3β-isodihydrothis compound | Not Specified | Not Specified | 29.9 | [2] |

Note: The purity of the isolated alkaloids is generally confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC), though specific percentage purity is not always reported in the literature.

Biological Activity of Isolated Alkaloids

Several alkaloids isolated from Nauclea cadamba have demonstrated significant biological activity. This table summarizes the reported activities and, where available, the half-maximal inhibitory concentration (IC50).

| Alkaloid | Biological Activity | IC50 Value | Reference |

| (+)-Neothis compound A | Inhibition of Advanced Glycation End Products (AGEs) | 1.2 mM | [1][3] |

| (-)-Nauclederine | Inhibition of Advanced Glycation End Products (AGEs) | 0.95 mM | [1][3] |

| 3β-dihydrothis compound | Anti-inflammatory, Analgesic | - | [4][5] |

| Neolamarckine A | Inhibition of inducible nitric oxide synthase (iNOS) | Dose-dependent | [1] |

| This compound | DNA Topoisomerase IB Inhibitory Activity | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the isolation and characterization of alkaloids from Nauclea cadamba.

Protocol 1: General Extraction and Fractionation of Alkaloids from Bark[1]

-

Plant Material Preparation: The bark of N. cadamba is collected, dried, and ground into a fine powder.

-

Defatting: The powdered bark (1.8 kg) is first defatted with hexane (10 L) for three days at room temperature to remove non-polar constituents. The hexane extract is then filtered and concentrated using a rotary evaporator.

-

Alkaloid Extraction:

-

The defatted plant material is moistened with an ammonia (B1221849) solution and allowed to stand for 4 hours.

-

The basified material is then re-extracted with dichloromethane (30 L) for three days. The dichloromethane extract is filtered and concentrated to yield the crude alkaloid extract (17.5 g).

-

The plant material is subsequently soaked in methanol (B129727) (28 L) for three days, filtered, and concentrated to obtain the methanol extract.

-

-

Column Chromatography: The dichloromethane extract (1.75 g) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of dichloromethane and methanol (100:0, 95:5, 90:10, 80:10, and 0:100) to obtain five fractions.

Protocol 2: Purification of (+)-Neothis compound A and (-)-Nauclederine[1]

-

Purification of (+)-Neothis compound A:

-

Fraction 3 from the column chromatography of the dichloromethane extract is further purified.

-

A solution of Fraction 3 (20 mg/mL) is subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

The separation is achieved using an isocratic mobile phase of 100% methanol at a flow rate of 5 mL/min. The injection volume is 3 mL.

-

This process yields 4.9 mg of (+)-Neothis compound A.

-

-

Purification of (-)-Nauclederine:

-

Fraction 3 is also used for the purification of (-)-nauclederine.

-

This is achieved by column chromatography on a C18 stationary phase, eluting with 100% methanol to yield 7.7 mg of the compound.

-

Protocol 3: Spectroscopic and Spectrometric Analysis[1]

The structures of the isolated alkaloids are elucidated using a combination of spectroscopic and spectrometric techniques:

-

UV-Visible Spectroscopy: Spectra are recorded on a Shimadzu UV-250 UV-visible spectrometer in spectroscopic grade methanol.

-

Infrared Spectroscopy (IR): IR spectra are recorded on a Perkin Elmer Spectrum 1600 FTIR Spectrometer using spectroscopic grade chloroform (B151607) as the solvent.

-

Polarimetry: Optical rotation is measured using a Jasco P-1020 polarimeter.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a BRUKER Advance III 600 NMR spectrometer in deuterated solvents (e.g., CD₃OD, C₅D₅N).

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Mass spectra are obtained from an Agilent HR-ESI-MS system to determine the exact mass and molecular formula.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Alkaloid Isolation

Caption: A flowchart illustrating the key steps in the isolation and purification of alkaloids from Nauclea cadamba bark.

Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action

Caption: A proposed signaling pathway illustrating the anti-inflammatory effects of Nauclea cadamba alkaloids through the inhibition of the iNOS pathway and modulation of cytokines.

This guide serves as a foundational resource for the scientific community engaged in the exploration of Nauclea cadamba's phytochemical landscape. The detailed protocols and compiled data aim to streamline future research efforts in isolating and characterizing these promising bioactive compounds for potential therapeutic applications.

References

- 1. ukm.my [ukm.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Cytokines modulating potential of Neolamarckia cadamba (Roxb.) Bosser | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Phytochemical Analysis of Anthocephalus cadamba

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthocephalus cadamba (Roxb.) Miq., a member of the Rubiaceae family and commonly known as the Kadamba tree, is an evergreen tropical tree with significant roles in traditional medicine systems across Asia.[1] Various parts of the plant, including the bark, leaves, fruits, and roots, are utilized in folk medicine to treat a wide range of ailments such as fever, diabetes, skin diseases, inflammation, and microbial infections.[2][3][4] The therapeutic potential of A. cadamba is attributed to its rich and diverse array of phytochemicals.[5][6] This technical guide provides a comprehensive overview of the phytochemical analysis of A. cadamba, detailing the identified compounds, quantitative data, experimental protocols, and key analytical workflows to support further research and drug development initiatives.

Phytochemical Composition

Anthocephalus cadamba is a veritable reservoir of secondary metabolites.[7] The major chemical constituents identified across different parts of the plant include indole (B1671886) alkaloids, terpenoids, triterpenoid (B12794562) glycosides, flavonoids, saponins, and phenolic compounds.[2][8] The bark is particularly noted for its content of tannins, triterpenes, and indole alkaloids like cadambine, cadamine, and their derivatives.[9][10] The leaves are a primary source of glycosidic indole alkaloids and flavonoids such as quercetin (B1663063) and kaempferol.[10][11] The fruits contain essential oils, with major constituents being linalool (B1675412) and geraniol, alongside a high concentration of phenolic and flavonoid compounds.[6][10][11]

Data Presentation: Quantitative and Qualitative Analysis

The following tables summarize the findings from various phytochemical screening and quantitative analysis studies on Anthocephalus cadamba.

Table 1: Qualitative Phytochemical Screening of Anthocephalus cadamba Extracts This table outlines the presence (+) or absence (-) of major phytochemical classes in different plant parts based on the extraction solvent used.

| Phytochemical Class | Plant Part | Petroleum Ether | Chloroform (B151607) | Acetone | Ethanol (B145695) / Methanol | Aqueous | Reference(s) |

| Alkaloids | Bark | - | - | + | + | + | [5][9] |

| Leaves | - | - | - | + | + | [12][13] | |

| Flavonoids | Bark | - | - | + | + | + | [5][11] |

| Leaves | - | - | - | + | + | [12][14] | |

| Fruit | + (High) | + (High) | [6][15] | ||||

| Phenols | Bark | - | - | + | + | + | [5] |

| Leaves | - | + | - | + | - | [12] | |

| Fruit | + (High) | + (High) | [6][15] | ||||

| Saponins | Bark | + | + | - | + | + | [5][9] |

| Leaves | - | + | - | - | - | [12][13] | |

| Tannins | Bark | - | - | - | + | + | [5][10] |

| Leaves | - | + | - | + | - | [12][13] | |

| Terpenoids/Triterpenoids | Bark | - | - | - | + | - | [5] |

| Leaves | + | + | - | + | - | [12] | |

| Steroids | Bark | - | - | - | + | - | [5] |

| Leaves | - | - | - | + | - | [12] | |

| Glycosides | Bark | - | - | - | + | + | [5] |

| Leaves | - | - | - | - | + | [14] | |

| Carbohydrates | Bark | - | + | - | + | + | [5] |

| Leaves | - | - | - | + | + | [12] |

Table 2: Major Bioactive Compounds Identified in Anthocephalus cadamba

| Compound Class | Specific Compound(s) | Plant Part | Reference(s) |

| Indole Alkaloids | This compound, 3α-dihydrothis compound, Isodihydrothis compound, Cadamine, Isocadamine, 3β-isodihyrothis compound-oxide, 3β-dihydrothis compound | Leaves, Bark | [2][9][10][16] |

| Triterpenoids & Saponins | Cadambagenic acid, Quinovic acid, β-sitosterol, Phelasin A/B, 3-O-[α-L-rhamnopyranosyl]-quinovic acid | Stem, Bark | [7][10] |

| Flavonoids | Quercetin, Kaempferol, Naringenin, Catechin | Leaves, Bark, Fruit | [5][11] |

| Phenolic Compounds | Chlorogenic acid, Caffeic acid, Tannic acid, Syringic acid, Gallic acid, Pyrocatechol | Bark, Fruit | [2][15][17] |

| Coumarins | 6,7-Dimethoxy coumarin | Bark | [5] |

| Essential Oils | Linalool, Geraniol, Curcumene, Terpinolene, Camphene, Myrcene | Fruit | [10][11] |

Table 3: Selected Quantitative Analysis of Anthocephalus cadamba Constituents

| Parameter | Plant Part | Value | Reference(s) |

| Total Ash | Leaves | 8.33 ± 0.015% | [13] |

| Acid Insoluble Ash | Leaves | 2.25 ± 0.005% | [13] |

| Water Soluble Ash | Leaves | 1.25 ± 0.01% | [13] |

| Moisture Content | Leaves | 8.12 ± 0.01% | [13] |

| Petroleum Ether Extractive Value | Leaves | 19.40 ± 0.011% | [13] |

| Foaming Index | Leaves | 166.67 | [13] |

| Total Flavonoids | Stem Bark | 7.83 mg/100 g (dry weight) | [1] |

| Total Phenolic Acids | Stem Bark | 12.26 mg/100 g (dry weight) | [1] |

| Mineral Content (Fruit) | Iron (Fe) | 28.3 mg/100 g | [11] |

| Calcium (Ca) | 123.7 mg/100 g | [11] | |

| Zinc (Zn) | 11.05 mg/100 g | [11] | |

| Copper (Cu) | 4.19 mg/100 g | [11] | |

| Magnesium (Mg) | 71.04 mg/100 g | [11] | |

| Potassium (K) | 36.7 mg/100 g | [11] | |

| Sodium (Na) | 10.7 mg/100 g | [11] | |

| Manganese (Mn) | 13.7 mg/100 g | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible phytochemical analysis. The following sections describe common protocols cited in the literature for A. cadamba.

Plant Material Collection and Preparation

-

Collection : Plant materials (leaves, bark, fruits) are collected from their natural habitat.[9] Voucher specimens are typically deposited in a recognized herbarium for authentication.[9][14]

-

Drying : The collected plant material is washed and shade-dried at room temperature for several weeks to prevent the degradation of thermolabile compounds.[12][18]

-

Pulverization : The completely dried material is ground into a coarse powder using a mechanical grinder.[12][18] The powder is then stored in airtight containers, protected from light and moisture, until extraction.

Extraction Procedures

Successive solvent extraction is a common method to fractionate phytochemicals based on their polarity.

-

Soxhlet Extraction/Percolation :

-

The dried powder of the plant material is subjected to successive extraction in a Soxhlet apparatus or by percolation.[9][12]

-

The extraction begins with non-polar solvents and proceeds to solvents of increasing polarity. A typical sequence is Petroleum Ether → Chloroform → Acetone → Ethanol/Methanol → Water.[9][12]

-

Each extraction is carried out for a specified period (e.g., 24-72 hours) until the solvent running through the apparatus becomes colorless.

-

After each solvent extraction, the marc (plant residue) is air-dried before extraction with the next solvent.

-

-

Maceration :

-

Solvent Evaporation :

-

The resulting extracts from all methods are concentrated by evaporating the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[9]

-

Preliminary Phytochemical Screening (Qualitative Tests)

These standard chemical tests are used to detect the presence of different phytochemical classes in the crude extracts.

-

Test for Alkaloids :

-

Test for Flavonoids :

-

Lead Acetate (B1210297) Test : A few drops of 10% lead acetate solution are added to the extract. The formation of a yellow precipitate indicates the presence of flavonoids.[19]

-

-

Test for Phenols and Tannins :

-

Ferric Chloride Test : The extract is treated with a 5% ferric chloride solution. A blue-black or green-black coloration suggests the presence of phenols and tannins.[12]

-

Gelatin Test : The extract is mixed with a 1% gelatin solution containing 10% sodium chloride. The formation of a white precipitate indicates the presence of tannins.[12]

-

-

Test for Saponins :

-

Test for Terpenoids and Steroids :

Advanced Analytical Techniques

For separation, identification, and structural elucidation of specific compounds, advanced techniques are employed.

-

UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) : This powerful hyphenated technique has been used to identify bioactive compounds in the bark and leaf fractions of A. cadamba.[16][20] It allows for the rapid separation of complex mixtures and provides high-resolution mass data, enabling the identification of compounds by comparing their mass and fragmentation patterns with literature values.[16][21]

-

Bio-assay Guided Isolation : This approach involves separating crude extracts into fractions using chromatographic techniques (e.g., column chromatography) and testing each fraction for a specific biological activity (e.g., anticancer). The most active fractions are then subjected to further purification to isolate the pure, active compounds, whose structures are then determined using spectroscopic methods like NMR and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the phytochemical analysis of Anthocephalus cadamba.

Caption: General workflow for phytochemical analysis of Anthocephalus cadamba.

Caption: Relationship between phytochemical classes and biological activities.

Conclusion

Anthocephalus cadamba is a rich source of diverse and pharmacologically significant phytochemicals.[5] Qualitative and quantitative analyses have consistently revealed the presence of potent compound classes, including alkaloids, flavonoids, and triterpenoids, which are linked to the plant's traditional therapeutic uses.[2][11] The application of modern analytical techniques like UPLC-ESI-QTOF-MS has enabled the precise identification of novel and known bioactive molecules.[16] The standardized protocols for extraction and screening detailed in this guide provide a solid foundation for researchers. Future work should focus on bio-assay guided isolation to discover novel drug leads, mechanistic studies to understand the pharmacological actions of isolated compounds, and the development of standardized extracts for potential phytopharmaceutical products.

References

- 1. Cadamba: A miraculous tree having enormous pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ijpbr.in [ijpbr.in]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. Phytochemical Evaluation of Anthocephalus Cadamba and Invitro Cytotoxicity Studies | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]

- 7. jetir.org [jetir.org]

- 8. ijbpas.com [ijbpas.com]

- 9. Antimicrobial, Wound Healing and Antioxidant Activities of Anthocephalus Cadamba - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. ijrpr.com [ijrpr.com]

- 12. ijsar.in [ijsar.in]

- 13. researchgate.net [researchgate.net]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. jddhs.com [jddhs.com]

- 16. Antioxidant, Antigenotoxic and Cytotoxic Activity of Anthocephalus cadamba (Roxb.) Miq. Bark Fractions and their Phytochemical Analysis using UPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. ajrbps.com [ajrbps.com]

- 19. ijcrt.org [ijcrt.org]

- 20. Antioxidant activity and identification of bioactive compounds from leaves of Anthocephalus cadamba by ultra-performance liquid chromatography/electrospray ionization quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biosynthesis of Cadambine: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis pathway of cadambine, a significant monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering and pharmaceutical applications of this complex natural product.

Introduction to this compound

This compound and its derivatives are attracting considerable attention in the scientific community due to their wide range of pharmacological activities, including potential antimicrobial, antioxidant, and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide delineates the enzymatic steps, key intermediates, and regulatory mechanisms governing the formation of this compound in plants.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolites and involves a series of enzymatic reactions. The pathway can be broadly divided into three main stages: the formation of the indole precursor tryptamine (B22526), the synthesis of the monoterpenoid precursor secologanin (B1681713), and their subsequent condensation and modification to form this compound.

Tryptamine Biosynthesis

The indole component of this compound, tryptamine, is derived from the aromatic amino acid tryptophan. The biosynthesis of tryptophan proceeds through the shikimate pathway, a well-characterized route in plants. The final step in tryptamine formation is the decarboxylation of tryptophan, catalyzed by the enzyme tryptophan decarboxylase (TDC) .

Secologanin Biosynthesis (Seco-iridoid Pathway)

The monoterpenoid precursor, secologanin, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps in the seco-iridoid pathway leading to secologanin are as follows:

-

Geraniol (B1671447) Synthesis: Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to geraniol by geraniol synthase (GS) .

-

Hydroxylation and Oxidation: Geraniol is then hydroxylated by geraniol 10-hydroxylase (G10H) , a cytochrome P450 enzyme, to produce 10-hydroxygeraniol. This is followed by a series of oxidation steps.

-

Iridoid Skeleton Formation: The oxidized intermediates are cyclized by iridoid synthase (IS) to form the characteristic iridoid skeleton.

-

Further Modifications: A cascade of enzymatic reactions involving hydroxylases, oxidoreductases, and glucosyltransferases modifies the iridoid intermediate, ultimately leading to the formation of loganin (B1675030).

-

Secologanin Formation: Finally, secologanin synthase (SLS) , another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to produce secologanin.

Strictosidine (B192452) Formation and Conversion to this compound

The convergence of the tryptamine and secologanin pathways marks a critical juncture in MIA biosynthesis.

-

Strictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-alpha-strictosidine.[1] This is the central precursor for virtually all monoterpenoid indole alkaloids.[2] The reaction catalyzed by STR is a rate-limiting step in the overall pathway.[2]

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone.[3][4] This deglycosylation is a key activation step.[5]

-

Formation of this compound: The unstable aglycone undergoes a series of spontaneous and enzyme-catalyzed rearrangements and cyclizations to form the complex pentacyclic structure of this compound. Recent research has identified a new intermediate in this part of the pathway, epoxystrictosidine.[6] The exact enzymatic steps leading from the strictosidine aglycone to this compound are still under investigation.

Quantitative Data on Key Enzymes

The following table summarizes available quantitative data for the key enzymes involved in the early stages of this compound biosynthesis. It is important to note that these values are often determined using enzymes from model organisms in MIA research, such as Catharanthus roseus and Rauvolfia serpentina, and may vary in Neolamarckia cadamba.

| Enzyme | Source Organism | Substrate(s) | Km | Vmax | kcat | Reference(s) |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 mM | - | - | [7] |

| Secologanin | 3.4 mM | - | - | [7] | ||

| Rauvolfia serpentina | Tryptamine | - | - | - | [8] | |

| Secologanin | - | - | - | [8] | ||

| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | Strictosidine | - | - | - | [2] |

| Rauvolfia serpentina | Strictosidine | - | - | - | [9] |

Note: Comprehensive kinetic data for these enzymes, especially from N. cadamba, is still an active area of research. The provided data is based on available literature and may not be exhaustive.

Experimental Protocols

Strictosidine Synthase (STR) Enzyme Assay

Objective: To determine the activity of strictosidine synthase by measuring the formation of strictosidine from tryptamine and secologanin.

Materials:

-

Enzyme extract (e.g., crude protein extract from plant tissue or purified recombinant STR)

-

Tryptamine hydrochloride solution

-

Secologanin solution

-

Potassium phosphate buffer (pH 6.8)

-

Ethyl acetate (B1210297)

-

5 M Sulfuric acid

-

Spectrophotometer or HPLC system

Procedure (Spectrophotometric Method): [6]

-

Prepare the reaction mixture containing potassium phosphate buffer, tryptamine, and secologanin.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid or by rapid cooling.

-

Extract the product, strictosidine, with ethyl acetate.

-

Evaporate the ethyl acetate and resuspend the residue.

-

For the spectrophotometric assay, heat the residue with 5 M H2SO4 for 45 minutes and measure the absorbance at 348 nm.[6]

-

Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve of strictosidine treated in the same manner.

Procedure (HPLC Method): [10]

-

Follow steps 1-5 of the spectrophotometric method.

-

After stopping the reaction, centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant directly by reverse-phase HPLC.

-

Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

-

Monitor the elution of strictosidine and the consumption of tryptamine at their respective absorption maxima (e.g., 280 nm for tryptamine and 225 nm for strictosidine).

-

Quantify the amount of strictosidine formed and tryptamine consumed by comparing peak areas to standard curves.

Strictosidine β-D-Glucosidase (SGD) Enzyme Assay

Objective: To measure the activity of SGD by monitoring the deglycosylation of strictosidine.

Materials:

-

Enzyme extract (e.g., crude protein extract or purified recombinant SGD)

-

Strictosidine solution

-

Sodium phosphate buffer (pH 6.0)

-

Glucose oxidase/peroxidase reagent (for glucose quantification)

-

HPLC system

Procedure (Glucose Quantification Method):

-

Prepare the reaction mixture containing sodium phosphate buffer and strictosidine.

-

Pre-incubate at the optimal temperature.

-

Start the reaction by adding the enzyme extract.

-

Incubate for a specific time.

-

Stop the reaction (e.g., by boiling).

-

Measure the amount of glucose released using a coupled enzymatic assay with glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically.

Procedure (HPLC Method):

-

Follow steps 1-5 of the glucose quantification method.

-

Analyze the reaction mixture by reverse-phase HPLC.

-

Monitor the disappearance of the strictosidine peak and the appearance of the aglycone product peak(s).

-

Quantify the reaction by integrating the peak areas and comparing them to a standard curve of strictosidine.

Analysis of this compound and Intermediates by LC-MS/MS

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

Sample Preparation:

-

Grind plant tissue (e.g., leaves, bark) to a fine powder in liquid nitrogen.

-

Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture).

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Perform a full scan (MS1) to detect the precursor ions of the target compounds.

-

Conduct tandem mass spectrometry (MS/MS or MS2) experiments on the precursor ions to obtain characteristic fragmentation patterns for identification.

-

For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for each analyte.

-

-

Data Analysis: Identify compounds by comparing their retention times and MS/MS spectra with those of authentic standards or with data from spectral libraries. Quantify the compounds by constructing calibration curves using authentic standards.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Elucidating a Biosynthetic Pathway

Caption: A generalized workflow for elucidating a plant biosynthetic pathway.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other specialized metabolic pathways, is tightly regulated at multiple levels.

-

Transcriptional Regulation: The expression of biosynthetic genes is controlled by a network of transcription factors (TFs). In the context of MIA biosynthesis, several families of TFs, including AP2/ERF, bHLH, WRKY, and MYB, have been shown to play crucial roles.[13] For instance, ORCA transcription factors are known to regulate the expression of several genes in the MIA pathway in Catharanthus roseus.

-

Hormonal Regulation: Jasmonates (e.g., methyl jasmonate) are potent elicitors of MIA biosynthesis.[14] Application of jasmonates can lead to the upregulation of key biosynthetic genes, including TDC and STR, resulting in increased alkaloid accumulation.

-

Developmental and Environmental Cues: The production of this compound can also be influenced by the developmental stage of the plant and by various environmental stresses, which can trigger the defense-related secondary metabolic pathways.

Conclusion

The elucidation of the this compound biosynthetic pathway is a complex and ongoing endeavor. This technical guide provides a comprehensive overview of the current understanding of this intricate process. Further research, particularly in Neolamarckia cadamba, is needed to fully characterize all the enzymatic steps and regulatory networks. A complete understanding of this pathway will pave the way for the sustainable production of this compound and its derivatives for pharmaceutical and other applications.

References

- 1. Transcriptional regulation of monoterpenoid indole alkaloid biosynthesis in Catharanthus roseus - Leiden University [universiteitleiden.nl]

- 2. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. researchgate.net [researchgate.net]

- 5. Secologanin - Wikipedia [en.wikipedia.org]

- 6. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-Wide Identification and Expression Analysis of WRKY Gene Family in Neolamarckia cadamba - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Speculated Mechanisms of Action of Cadambine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cadambine, a monoterpenoid gluco-indole alkaloid isolated from plants of the Nauclea genus, has garnered scientific interest for its diverse pharmacological activities.[1] Preclinical studies have suggested its potential as an anti-inflammatory, antileishmanial, anticancer, and neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding and speculative mechanisms underlying the therapeutic effects of this compound and its derivatives. The information is presented to aid researchers and professionals in drug discovery and development in their exploration of this promising natural compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 1: Antileishmanial and Cytotoxic Activities of this compound and Related Compounds

| Compound | Target/Cell Line | Activity | IC50 Value | Reference |

| This compound Acid | Leishmania infantum (amastigote) | Antileishmanial | 1 µM | [2] |

| 3β-dihydrothis compound | HCT116 (human colorectal carcinoma) | Cytotoxicity | 45 ± 4 µg/mL | [3] |

| α-dihydrothis compound | HepG2 (human hepatocellular carcinoma) | Cytotoxicity | 89 ± 7 µg/mL | [3] |

| α-dihydrothis compound | Plasmodium falciparum (K1 strain) | Antimalarial | 6.6 µM | [3] |

| This compound | Vero (monkey kidney) cells | Cytotoxicity | No cytotoxicity observed | [3] |

Table 2: In-silico Docking and In-vivo Anti-inflammatory/Analgesic Activity

| Compound | Target | Method | Binding Affinity (kcal/mol) | In-vivo Activity (100 mg/kg) | Reference |

| This compound derivatives | BACE-1 | In-silico docking | >8.0 | Not Applicable | [3] |

| 3β-dihydrothis compound | Not specified | Carrageenan-induced paw edema | Not Applicable | Significant relief of paw edema | [3][4] |

| 3β-dihydrothis compound | Not specified | Acetic acid-induced writhing | Not Applicable | Decreased number of writhing | [3][4] |

Speculated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, several key pathways and targets have been proposed based on in-vitro and in-vivo studies.

Anti-inflammatory Activity

Studies on derivatives like 3β-dihydrothis compound suggest a potent anti-inflammatory effect. This is speculated to occur through the inhibition of key inflammatory mediators.

-

Inhibition of Inflammatory Mediators: 3β-dihydrothis compound has been shown to inhibit the secretion of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-activated RAW 264.7 macrophage cells.[4] This suggests an upstream regulation of inflammatory signaling pathways, potentially involving NF-κB.

Caption: Speculated Anti-inflammatory Signaling Pathway of this compound Derivatives.

Antileishmanial Activity

This compound acid has demonstrated strong and specific activity against the intracellular amastigote form of Leishmania infantum.[2] Two distinct mechanisms have been proposed for related compounds isolated from Nauclea diderrichii:

-

Immunomodulatory Effect: this compound acid is suggested to exert an immunomodulatory effect by inducing the production of nitric oxide (NO) in human macrophages, a key molecule in the host defense against intracellular pathogens.[2]

-

Inhibition of Parasite Internalization: While not directly attributed to this compound acid, co-isolated quinovic acid glycosides were shown to inhibit parasite internalization by interfering with promastigotes.[2]

-

Inhibition of DNA Topoisomerase IB: this compound has been identified as a potent inhibitor of Leishmania donovani DNA Topoisomerase IB (LdTOP1LS).[5][6][7] This enzyme is crucial for DNA replication and repair in the parasite, making it a promising drug target.

Caption: Dual Speculative Antileishmanial Mechanisms of this compound Compounds.

Neuroprotective Effects

This compound has shown neuroprotective efficacy against cadmium-induced toxicity in primary neonatal rat brain cells.[8][9] The proposed mechanism involves the mitigation of oxidative stress and the inhibition of apoptotic pathways.

-

Reduction of Oxidative Stress: this compound treatment reversed the cadmium-induced generation of reactive oxygen species (ROS).[8][9]

-

Calcium Homeostasis: It also reversed the increase in intracellular calcium levels caused by cadmium.[8]

-

Mitochondrial Integrity: this compound was found to prevent the loss of mitochondrial membrane potential (MMP).[8]

-

Inhibition of Apoptosis: The compound inhibited cadmium-induced apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anthocephaline, a new indole alkaloid and this compound, a potent inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS), isolated from Anthocephalus cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. scialert.net [scialert.net]

- 9. imrpress.com [imrpress.com]

Potential Therapeutic Targets of Cadambine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from Neolamarckia cadamba, has demonstrated a spectrum of pharmacological activities suggesting its potential as a lead compound for drug development. Preclinical studies have highlighted its anti-inflammatory, neuroprotective, anticancer, and antileishmanial properties. This document provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While the full extent of this compound's molecular interactions is still under investigation, current evidence points toward several key proteins and pathways that are modulated by this natural compound. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound and its derivatives are natural products that have garnered significant interest for their diverse biological effects.[1][2] The core structure of this compound provides a scaffold for potential modification to enhance potency and selectivity against various therapeutic targets. This guide focuses on elucidating these targets and the mechanisms through which this compound exerts its pharmacological effects.

Potential Therapeutic Targets and Pharmacological Activities

Anti-inflammatory Activity

This compound and related alkaloids from Neolamarckia cadamba have shown significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of key inflammatory mediators.

Identified Targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.

-

Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine involved in a wide range of inflammatory responses.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[3]

Quantitative Data:

| Compound/Fraction | Target | Activity | Concentration | Source |

| Dihydrothis compound | COX-2, IL-1β, TNF-α | Inhibition of secretion | 10 µg/mL | [4] |

| Alkaloid Rich Fraction (ACALK) | COX-2 | 36.79% inhibition | 100 µg/mL | [5] |

| This compound Acid | Nitric Oxide (NO) | Induction of production in macrophages | Not specified | [6] |

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly against heavy metal-induced toxicity.

Identified Mechanisms and Potential Targets:

-

Reduction of Reactive Oxygen Species (ROS): this compound mitigates oxidative stress, a key factor in neuronal damage.

-

Modulation of Intracellular Calcium Levels: It helps in maintaining calcium homeostasis, preventing excitotoxicity.

-

Inhibition of Apoptosis: this compound interferes with the apoptotic cascade in neuronal cells. Key molecular targets in this pathway include:

-

Bcl-2 family proteins (Bcl-2 and Bax): Regulators of the intrinsic apoptotic pathway.

-

Caspases: Executioner enzymes of apoptosis.

-

Quantitative Data:

While direct binding affinities are not reported, experimental concentrations that elicit a neuroprotective effect have been documented.

| Compound | Model | Effect | Concentration | Source |

| This compound | Cadmium-induced neurotoxicity in primary brain neonatal rat cells | Reversal of toxicity, decreased intracellular calcium, quenched ROS | 20 µM | [7][8] |

Anticancer Activity

Extracts from Neolamarckia cadamba, containing this compound, have shown promise in cancer research, particularly against breast cancer cell lines.

Identified Mechanisms and Potential Targets:

-

Induction of Apoptosis: Similar to its neuroprotective role, this compound appears to trigger programmed cell death in cancer cells through the mitochondrial pathway.

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

Quantitative Data:

The IC50 value has been determined for the crude extract, but not for isolated this compound.

| Substance | Cell Line | Effect | IC50 | Source |

| Neolamarckia cadamba leaves' ethanol (B145695) extract | MCF-7 (human breast cancer) | Cell cycle arrest at G1 phase and apoptosis induction | 0.2 mg/ml | [9] |

Antileishmanial Activity

This compound has been identified as a potent inhibitor of a key enzyme in the parasite Leishmania donovani.

Identified Target:

-

DNA Topoisomerase IB: An essential enzyme for DNA replication and repair in the parasite. Inhibition of this enzyme leads to parasite death.[10]

Quantitative Data:

While described as a "potent inhibitor," a specific IC50 value for this compound against Leishmania donovani DNA Topoisomerase IB is not yet published in the available literature. For context, other inhibitors of this enzyme have reported IC50 values in the low micromolar range.[11] this compound acid has also shown strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum with a reported IC50 of 1 µM.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize the activity of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. Deletion Study of DNA Topoisomerase IB from Leishmania donovani: Searching for a Minimal Functional Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Cadambine

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of cadambine, a monoterpenoid gluco-indole alkaloid isolated from Nauclea cadamba. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key biological activities, presents quantitative data, details experimental protocols, and visualizes relevant biochemical pathways.

Introduction

This compound and its analogues are natural products with a growing body of research highlighting their significant pharmacological properties. Sourced from the medicinal plant Nauclea cadamba (also known as Neolamarckia cadamba or Anthocephalus cadamba), these compounds have demonstrated a range of biological activities, positioning them as promising candidates for further drug development. This guide focuses on the screening of this compound's antileishmanial, anticancer, anti-inflammatory, and neuroprotective activities.

Summary of Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been evaluated through various in vitro and in vivo screening assays. The following table summarizes the key quantitative data obtained from these studies.

| Biological Activity | Compound | Assay Type | Cell Line / Model | Result | Citation(s) |

| Antileishmanial | This compound Acid | Intracellular Amastigote Viability | Leishmania infantum infected human macrophages | IC50: 1 µM | [1] |

| This compound | DNA Topoisomerase IB Inhibition | Leishmania donovani | Potent Inhibitor | [2][3] | |

| Anticancer | This compound | Cytotoxicity Assay | HCT116 (Human Colorectal Carcinoma) | IC50: 45 ± 4 µg/mL | [4] |

| This compound | Cytotoxicity Assay | HepG2 (Human Hepatocellular Carcinoma) | Active (Specific IC50 not reported) | [4] | |

| Anti-inflammatory | 3β-Dihydrothis compound | Carrageenan-Induced Paw Edema | Rat Model | Significant edema relief at 100 mg/kg | [5][6] |

| 3β-Dihydrothis compound | Inhibition of Inflammatory Mediators | RAW 264.7 Macrophages | Inhibition of COX-2, IL-1β, and TNF-α at 10 µg/mL | [5][6] | |

| Neuroprotective | This compound | Cadmium-Induced Neurotoxicity | Primary Brain Neonatal Rat Cells | Reversal of toxicity (Reduced ROS, decreased intracellular Ca2+, inhibition of apoptosis) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antileishmanial Activity Screening

3.1.1. Intracellular Amastigote Viability Assay

This protocol is adapted from studies on the antileishmanial activity of natural compounds.[1]

-

Cell Culture and Infection: Human or murine macrophages (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Adherent macrophages are then infected with Leishmania promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation to allow for phagocytosis and transformation into amastigotes, non-phagocytosed parasites are removed by washing.

-

Compound Treatment: Infected macrophages are treated with serial dilutions of this compound acid (typically from 0.1 to 100 µM) for 72 hours.

-

Viability Assessment: The viability of intracellular amastigotes is determined by staining with a DNA-intercalating dye (e.g., Giemsa stain) and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, a fluorometric or colorimetric assay using a reporter gene-expressing parasite strain can be employed.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits the proliferation of intracellular amastigotes by 50%, is calculated from the dose-response curve.

3.1.2. Leishmania donovani DNA Topoisomerase IB Inhibition Assay

This protocol is based on the principle of plasmid DNA relaxation.[2][3]

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified Leishmania donovani DNA topoisomerase IB, and reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine) is prepared.

-

Inhibition Assay: this compound, at various concentrations, is added to the reaction mixture and incubated at 37°C for 30 minutes. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.

-

Agarose (B213101) Gel Electrophoresis: The reaction is stopped, and the DNA is resolved by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form, as the relaxed form will be less prevalent in the presence of an inhibitor.

Anticancer Activity Screening

3.2.1. Cell Viability (MTT) Assay

-

Cell Seeding: Human cancer cell lines (HCT116 and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity Screening

3.3.1. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[5][6]

-

Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.

-

Compound Administration: 3β-dihydrothis compound (100 mg/kg) or a vehicle control is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Neuroprotective Activity Screening

3.4.1. Cadmium-Induced Neurotoxicity Assay

-

Cell Culture: Primary brain neonatal rat cells are cultured in appropriate media.

-

Induction of Toxicity: The cells are exposed to a neurotoxic concentration of cadmium chloride (e.g., 10 µM) for 24 hours.

-

Co-treatment with this compound: In parallel, a set of cells is co-treated with cadmium chloride and various concentrations of this compound.

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using the MTT assay.

-

Reactive Oxygen Species (ROS) Generation: Measured by flow cytometry using a fluorescent probe like DCFH-DA.

-

Intracellular Calcium Levels: Monitored using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and flow cytometry.

-

Apoptosis Analysis: The expression levels of pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins are determined by Western blotting.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and workflows involved in the biological activity of this compound are provided below.

Caption: Biosynthesis pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. scialert.net [scialert.net]

Early In Vitro Studies of Cadambine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Nauclea and Neolamarckia (formerly Anthocephalus) genera, has garnered significant interest in the scientific community for its diverse pharmacological activities. Early in vitro research has highlighted its potential as a lead compound in the development of novel therapeutics for a range of diseases, including inflammatory disorders, parasitic infections, cancer, and neurodegenerative conditions. This technical guide provides an in-depth overview of the foundational in vitro studies on this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of this compound and its related compounds. It is important to note that much of the initial research has been conducted using plant extracts or derivatives of this compound, such as this compound acid and 3β-dihydrothis compound.

| Compound | Activity | Assay | Cell Line/Organism | IC50 / Concentration | Reference |

| This compound Acid | Antileishmanial | Intracellular amastigote viability | Leishmania infantum | 1 µM | [1] |

| 3β-dihydrothis compound & other isolates | Anti-inflammatory | Inhibition of inflammatory mediators | RAW 264.7 macrophages | 10 µg/mL (for inhibition of TNF-α, IL-1β, COX-2) | [2] |

| This compound | Neuroprotective | MTT assay against cadmium-induced toxicity | Primary brain neonatal rat cells | 20 µM | [3][4][5] |

| Neolamarckia cadamba ethanol (B145695) extract | Anticancer | Cell viability | MCF-7 (human breast adenocarcinoma) | 0.2 mg/mL (206.0 ± 3.4 µg/ml) | [6][7][8] |

Experimental Protocols

This section details the methodologies employed in the key in vitro studies cited, providing a reproducible framework for further investigation.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound derivatives on the production of pro-inflammatory mediators.[2]

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL) for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant for the measurement of inflammatory mediators.

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-1β) and Prostaglandins (COX-2 activity): The concentrations of these molecules in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Human Red Blood Cell (HRBC) Membrane Stabilization Method: This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, an indicator of anti-inflammatory activity.[9]

-

Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

-

Mix the test compound with the HRBC suspension.

-

Induce hemolysis by adding a hypotonic solution.

-

Incubate and then centrifuge to pellet the intact cells.

-

Measure the absorbance of the supernatant at 560 nm to quantify the hemoglobin released from lysed cells.

-

Diclofenac sodium is typically used as a positive control.

Antileishmanial Activity against Leishmania infantum

Objective: To determine the inhibitory concentration of this compound acid on the intracellular amastigote stage of Leishmania infantum.[1]

Parasite and Cell Culture:

-

Leishmania infantum promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with FBS.

-

A macrophage cell line (e.g., THP-1 or J774A.1) is used as the host for the intracellular amastigotes.

Experimental Procedure:

-

Differentiate the macrophage cell line into adherent macrophages.

-

Infect the macrophages with stationary-phase L. infantum promastigotes at a specific parasite-to-cell ratio.

-

Allow the infection to proceed for several hours to allow the transformation of promastigotes into amastigotes within the macrophages.

-

Wash the cells to remove any extracellular parasites.

-

Treat the infected cells with various concentrations of this compound acid for a defined period (e.g., 72 hours).

-

Fix and stain the cells (e.g., with Giemsa stain) to visualize the intracellular amastigotes.

-

Determine the number of amastigotes per macrophage under a microscope.

-

The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity and Anticancer Activity Evaluation

Objective: To assess the cytotoxic effects of this compound-containing extracts on cancer cell lines and to elucidate the mechanism of cell death.[6][7][8]

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is determined as the concentration that reduces cell viability by 50%.

Cell Cycle Analysis:

-

Treat cells with the test compound at its IC50 concentration for a defined period.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the test compound.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Neuroprotective Activity Assessment

Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.[3][4][5][10]

Cell Culture:

-

Neuronal cell lines (e.g., N2A, SH-SY5Y) or primary neonatal rat brain cells are used.

Experimental Procedure:

-

Seed the cells in appropriate culture vessels.

-

Co-treat the cells with a neurotoxin (e.g., 10 µM cadmium) and the test compound (e.g., 20 µM this compound) for 24 hours.

-

Assess cell viability using the MTT assay as described previously.

Measurement of Reactive Oxygen Species (ROS) and Intracellular Calcium:

-

After treatment, the cells are incubated with specific fluorescent probes (e.g., DCFH-DA for ROS and Fluo-4 AM for calcium).

-

The fluorescence intensity, which is proportional to the levels of ROS or intracellular calcium, is measured using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows based on the available in vitro data.

Anti-inflammatory Signaling Pathway

Anticancer Signaling Pathway (Apoptosis Induction)

Anticancer Signaling Pathway (Cell Cycle Arrest)

Conclusion and Future Directions

The early in vitro studies of this compound and its analogues have laid a crucial foundation, demonstrating significant anti-inflammatory, antileishmanial, anticancer, and neuroprotective properties. The data presented in this guide highlight the potential of this compound as a versatile therapeutic scaffold. However, to advance the development of this compound-based drugs, further research is imperative. Future studies should focus on:

-

Isolation and testing of pure this compound: To accurately determine its specific bioactivities and IC50 values, eliminating the confounding factors from crude extracts.

-

Elucidation of molecular mechanisms: In-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by pure this compound. Investigating its effects on key signaling nodes like NF-κB is a promising avenue for understanding its anti-inflammatory and anticancer effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing various analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

In vivo studies: Promising in vitro results must be validated in relevant animal models to assess efficacy, toxicity, and overall therapeutic potential.

By building upon this foundational in vitro knowledge, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a multitude of diseases.

References

- 1. Antileishmanial activity of quinovic acid glycosides and this compound acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Neuroprotective Efficacy of this compound Against Cadmium in Primary Brain Neonatal Rat Cells [wisdomlib.org]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. imrpress.com [imrpress.com]